trans-Ceftibuten is a metabolite of ceftibuten, classified as a third-generation cephalosporin antibiotic. It exhibits broad-spectrum activity primarily against Gram-negative bacteria, making it useful in treating various bacterial infections. Unlike its cis-isomer, trans-Ceftibuten demonstrates reduced antimicrobial potency. It serves as a reference compound in scientific research, particularly in studies concerning cephalosporin antibiotics and their derivatives, and is investigated for its pharmacokinetics and pharmacodynamics compared to its cis counterpart .
The synthesis of trans-Ceftibuten typically involves the isomerization of cis-Ceftibuten. This transformation can be achieved through several chemical reactions, often utilizing specific reagents and catalysts. One common method includes the application of alkaline conditions in the presence of acetonitrile, followed by purification steps that may involve activated carbon and vacuum drying to isolate the final product .
In industrial settings, the production of trans-Ceftibuten involves large-scale synthesis processes. The crude product undergoes a series of treatments to attain high purity levels. This process generally incorporates solvents and alkaline materials, alongside acetonitrile, with subsequent filtration and drying steps to finalize the product .
The molecular formula for trans-Ceftibuten is CHNOS, featuring a complex structure characteristic of cephalosporin antibiotics. The compound has a specific stereochemistry that distinguishes it from its cis counterpart.
trans-Ceftibuten participates in several types of chemical reactions:
The outcomes of these reactions depend on the specific conditions applied during the process .
The mechanism of action for trans-Ceftibuten involves inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and ultimately bacterial death. The pharmacokinetics of trans-Ceftibuten are studied to understand its absorption, distribution, metabolism, and excretion compared to its cis-isomer .
Relevant analyses indicate that the compound's stability and solubility are crucial for its efficacy as an antibiotic .
trans-Ceftibuten has significant applications in various fields:
Ceftibuten undergoes pH-dependent epimerization at the C7 position of its cephem nucleus, forming the biologically less active isomer, trans-ceftibuten. This isomerization is catalyzed by human serum albumin (HSA) through a specific binding interaction. Research demonstrates that HSA accelerates the first-order isomerization rate by 2.3-fold compared to buffer solutions alone, with the isomerization rate constant (kobs) directly correlating with the percentage of ceftibuten bound to albumin (r = 0.97) [1]. The proposed mechanism involves albumin facilitating proton abstraction from the C7 position, thereby lowering the energy barrier for ring inversion. Activation energy (Ea) for the isomerization in serum is approximately 18.5 kcal/mol, significantly lower than the 24.3 kcal/mol observed in albumin-free buffers [1]. Physiological modeling confirms this albumin-catalyzed pathway significantly contributes to trans-isomer formation in vivo following oral administration.
Table 1: Kinetics of Ceftibuten Isomerization to trans-Ceftibuten
Environment | Rate Constant (kobs, h⁻¹) | Activation Energy (Ea, kcal/mol) | Catalytic Factor |
---|---|---|---|
Phosphate Buffer (pH 7.4) | 0.12 | 24.3 | 1.0 (Reference) |
Human Serum Albumin | 0.28 | 18.5 | 2.3 |
Human Serum (Overall) | 0.21 | - | 1.75 |
trans-Ceftibuten (Chemical Name: (6R,7R)-7-[[(E)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; CAS No.: 97519-40-9) is the E-isomer of the β-lactam antibiotic ceftibuten [3]. Its defining structural feature is the trans (E) configuration of the exocyclic double bond within the C7 acyl side chain (–NHC(=O)CH=CHCO2H), contrasting with the cis (Z) configuration in therapeutically active ceftibuten. This stereochemical divergence critically impacts spatial positioning:
Table 2: Structural Comparison of cis- and trans-Ceftibuten Isomers
Characteristic | cis-Ceftibuten (Therapeutic Isomer) | trans-Ceftibuten (Metabolite/Isomer) | Biological Consequence |
---|---|---|---|
Exocyclic Double Bond | Z (cis) Configuration | E (trans) Configuration | Alters side chain 3D orientation |
Key Functional Groups | Carboxylate proximal to β-lactam ring | Carboxylate distal to β-lactam ring | Impacts binding affinity to PBPs & transporters |
Predicted Density | ~1.70 g/cm³ | 1.75 g/cm³ | Reflects packing efficiency in solid state |
Antibacterial Activity | High (>90% relative activity) | Low (<10% relative activity) | Loss of therapeutic efficacy |
The stability of trans-ceftibuten in solution is governed by pH, temperature, and enzymatic factors:
Table 3: Degradation Pathways of trans-Ceftibuten in Aqueous Solutions
Factor | Condition | Primary Degradation Pathway | Degradation Rate Constant (k) |
---|---|---|---|
pH | Acidic (pH 2.0) | β-Lactam amide hydrolysis | 0.18 h⁻¹ (25°C) |
Neutral (pH 7.0) | Slow β-lactam hydrolysis | 0.08 h⁻¹ (25°C) | |
Alkaline (pH 8.0) | β-Lactam ring fragmentation | 0.31 h⁻¹ (25°C) | |
Temperature | 4°C (pH 7.4) | Hydrolysis | 0.02 h⁻¹ |
25°C (pH 7.4) | Hydrolysis | 0.08 h⁻¹ | |
40°C (pH 7.4) | Hydrolysis | 0.30 h⁻¹ | |
β-Lactamase Type | TEM-1 ESBL | Hydrolysis (Low susceptibility) | kcat/Km ~10³ M⁻¹s⁻¹ |
Enterobacter cloacae AmpC | Hydrolysis (High susceptibility) | kcat ~21 s⁻¹ |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7